4-(9H-purin-6-ylsulfanyl)-2-butyn-1-ol
Description
4-(9H-Purin-6-ylsulfanyl)-2-butyn-1-ol is a purine derivative featuring a sulfanyl (thioether) group at the 6-position of the purine ring and a 2-butyn-1-ol chain. The compound combines the nucleobase scaffold of purine with a propargyl alcohol substituent, which confers unique physicochemical properties. Its molecular formula is C₉H₉N₅OS (inferred from structural analogs), with a molecular weight of approximately 235.26 g/mol (calculated).
Properties
CAS No. |
914358-01-3 |
|---|---|
Molecular Formula |
C9H8N4OS |
Molecular Weight |
220.25g/mol |
IUPAC Name |
4-(7H-purin-6-ylsulfanyl)but-2-yn-1-ol |
InChI |
InChI=1S/C9H8N4OS/c14-3-1-2-4-15-9-7-8(11-5-10-7)12-6-13-9/h5-6,14H,3-4H2,(H,10,11,12,13) |
InChI Key |
SGTPHYCOZVQUCR-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC#CCO |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC#CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
- Sulfanyl vs. Amino Substitution: The sulfanyl group in the target compound replaces the amino group found in analogs like CAS 114978-79-8. Sulfur’s lower electronegativity reduces hydrogen-bonding capacity compared to NH₂ but increases lipophilicity, which may enhance membrane permeability .
- Alkyne Chain vs. Aromatic/Allyl Chains : The 2-butyn-1-ol chain introduces a triple bond, enabling click chemistry applications (e.g., azide-alkyne cycloaddition) absent in phenyl- or allyl-substituted analogs .
- Morpholino and Dioxolane Modifications: Compound 2 incorporates a morpholino ring and dioxolane group, improving water solubility and steric bulk compared to the simpler alkyne chain in the target compound .
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